molecular formula C9H9BrClNO B7628011 N-(4-bromophenyl)-2-chloro-N-methylacetamide

N-(4-bromophenyl)-2-chloro-N-methylacetamide

Cat. No.: B7628011
M. Wt: 262.53 g/mol
InChI Key: RVBKDXQLUVHVBG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-chloro-N-methylacetamide is an organic compound that features a bromophenyl group, a chloroacetamide group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-chloro-N-methylacetamide typically involves the reaction of 4-bromoaniline with 2-chloro-N-methylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-chloro-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

N-(4-bromophenyl)-2-chloro-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: This compound is structurally similar but lacks the chloro and methyl groups.

    N-(4-bromophenyl)-2-chloroacetamide: Similar but without the methyl group.

Uniqueness

N-(4-bromophenyl)-2-chloro-N-methylacetamide is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

N-(4-bromophenyl)-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-12(9(13)6-11)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBKDXQLUVHVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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